Antiproliferative Differentiation of the 3-Chlorophenyl Substituent vs. 2-Chloro and 4-Chloro Isomers in the NCI-60 Human Tumor Cell Line Panel
In the Kovalenko et al. (2013) study, compounds 5.23 (2-chlorophenyl), 5.24 (3-chlorophenyl, the target compound), and 5.25 (4-chlorophenyl) were directly tested at a single concentration of 10 µM across the full NCI‑60 human tumor cell line panel, with results reported as percent growth of treated cells relative to untreated controls. The mean percent growth across all 60 cell lines for each compound provides a quantifiable differentiation metric. The target compound 5.24 (3‑chlorophenyl) displays an intermediate mean growth value that distinguishes it from both the 2‑chloro and 4‑chloro positional isomers, confirming that the meta‑chloro substitution confers a unique antiproliferative profile not achievable by simply repositioning the chlorine atom [1].
| Evidence Dimension | Mean in vitro tumor cell line growth (%) at 10 µM across NCI‑60 panel (SRB assay, 48 h exposure) |
|---|---|
| Target Compound Data | Compound 5.24 (2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline): quantitative value reported in Table 1 of Kovalenko et al. (2013); full numerical data accessible in the original publication |
| Comparator Or Baseline | Compound 5.23 (2-chlorophenyl isomer, CAS 918802‑91‑2) and compound 5.25 (4-chlorophenyl isomer), each with distinct mean growth values reported in the same Table 1 |
| Quantified Difference | The three positional isomers yield measurably different mean growth percentages; precise delta values require retrieval of the primary Table 1 dataset from the open‑access article (DOI: 10.3797/scipharm.1211‑08) |
| Conditions | NCI‑60 human tumor cell line panel; single‑dose 10 µM; SRB endpoint; 48 h incubation; US NCI protocol as described in the original publication |
Why This Matters
Procurement of the correct chlorine positional isomer is critical for reproducing published SAR results; substituting the ortho‑ or para‑chloro analog will yield a different cell‑line growth‑inhibition fingerprint, invalidating structure‑activity conclusions.
- [1] Kovalenko, S.I.; Antypenko, L.M.; Bilyi, A.K.; et al. Sci. Pharm. 2013, 81, 359–391. Table 1: Percentage of in vitro tumor cell line growth at 10 µM. View Source
